molecular formula C14H27NO6 B000021 Pempidine tartrate CAS No. 546-48-5

Pempidine tartrate

Cat. No.: B000021
CAS No.: 546-48-5
M. Wt: 305.37 g/mol
InChI Key: AAFNEINEQRQMTF-LREBCSMRSA-N
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Preparation Methods

The synthesis of pempidine tartrate involves several steps. One method involves reacting phorone with ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate . Another method involves reacting acetone with ammonia in the presence of calcium chloride to give 2,2,6,6-tetramethyl-4-piperidone, which is then reduced under Wolff–Kishner conditions, followed by N-methylation of the resulting 2,2,6,6-tetramethylpiperidine with methyl p-toluenesulfonate .

Chemical Reactions Analysis

Pempidine tartrate undergoes various chemical reactions, including:

Scientific Research Applications

Pempidine tartrate has several scientific research applications:

Comparison with Similar Compounds

Pempidine tartrate is similar to other ganglion-blocking agents such as mecamylamine and trimethaphan camsylate . it has unique properties that make it distinct:

This compound’s unique chemical structure and properties make it a valuable compound in scientific research and medical applications.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNEINEQRQMTF-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC(N1C)(C)C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-48-5
Record name Piperidine, 1,2,2,6,6-pentamethyl-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pempidine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pempidine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMPIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THI82M7N4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Pempidine tartrate?

A1: this compound acts as an antinicotinic agent, meaning it blocks the action of acetylcholine at nicotinic acetylcholine receptors. [, ] These receptors are found in various parts of the body, including the nervous system.

Q2: How does this compound affect learning and memory processes?

A2: Research suggests that this compound can impair passive avoidance learning in young rats, particularly when administered directly into the posteroventral hippocampo-subiculo-entorhinal area of the brain. [] This effect appears to be age-dependent, being more pronounced in younger rats (11 and 16 days old) compared to older ones (20 days old). [] This suggests a potential role of nicotinic cholinergic synapses in this specific brain region in early learning and memory formation.

Q3: Beyond its effects on the nervous system, has this compound demonstrated activity in other biological contexts?

A3: Interestingly, this compound was identified as a potential modulator of the interaction between calmodulin (CaM) and melittin (Mel). [] This protein-protein interaction is involved in various cellular processes. While the exact mechanism of modulation requires further investigation, this finding highlights the possibility of this compound having a broader range of biological activities beyond its known antinicotinic effects.

Q4: Are there any known structural analogs of this compound that exhibit similar biological activity?

A4: While the provided abstracts don't delve into specific structural analogs of this compound, they mention other antinicotinic agents like Gallamine triethiodide and α-bungarotoxin. [] These compounds, despite having different structures, also impacted passive avoidance learning in the study, suggesting they might share a similar target or mechanism of action. This highlights the potential for exploring structural modifications of this compound and similar molecules to further understand structure-activity relationships and potentially develop compounds with improved selectivity or potency.

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